N-(2-Chlorobenzyl)-2-butanamine hydrochloride

Description

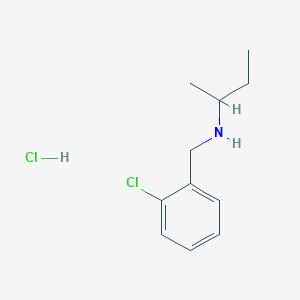

N-(2-Chlorobenzyl)-2-butanamine hydrochloride (CAS: 1049773-97-8) is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₇Cl₂N and a molecular weight of 234.17 g/mol . The compound features a 2-chlorobenzyl group attached to the nitrogen atom of 2-butanamine, with the hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYYEXPSHPVLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586402 | |

| Record name | N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049773-97-8 | |

| Record name | N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-2-butanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorobenzyl)-2-butanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzylamines with different functional groups.

Scientific Research Applications

Neuropharmacology

Research indicates that N-(2-Chlorobenzyl)-2-butanamine hydrochloride may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. Preliminary studies have explored its effects on various receptors involved in neurotransmission, which could lead to the development of novel therapeutic agents targeting neurological disorders.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for medicinal chemistry explorations. Its ability to modulate biological pathways may be harnessed for therapeutic purposes, particularly in the treatment of conditions related to neurotransmitter imbalances. Ongoing investigations are aimed at elucidating its mechanisms of action and therapeutic efficacy.

Binding Affinity Studies

Understanding the binding affinities of this compound with biological molecules is crucial for identifying its potential therapeutic roles. Studies focus on its interactions with specific receptors, which could pave the way for designing drugs that target these pathways effectively.

Case Studies and Research Findings

This compound also finds utility in industrial settings:

- Chemical Synthesis : It serves as an intermediate in the synthesis of other chemical compounds due to its reactive functional groups.

- Pharmaceutical Development : The compound is explored for developing new drugs targeting specific conditions related to neurotransmitter dysfunctions.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Benzyl Groups

N-(2-Methylbenzyl)-2-butanamine Hydrochloride

- Molecular Formula : C₁₂H₁₉ClN

- Molecular Weight : 214 g/mol

- Substituent : Ortho-methyl group on the benzyl ring.

- Key Properties : Higher lipophilicity (LogP = 3.33) compared to the chloro analog due to the methyl group’s electron-donating nature. Purity: ≥95% .

- Applications : Used in pharmacological studies where steric bulk is preferred over electronic effects.

N-(4-Chlorobenzyl)-2-butanamine Hydrochloride

- CAS : 1158190-92-1

- Molecular Formula : C₁₁H₁₇Cl₂N

- Substituent : Para-chloro group on the benzyl ring.

N-(3-Chlorobenzyl)-2-butanamine

- CAS : 893590-34-6

- Molecular Formula : C₁₁H₁₇ClN (free base).

- Substituent : Meta-chloro group.

- Key Differences : The meta position balances electronic and steric effects, offering intermediate properties between ortho and para isomers.

Analogs with Alternative Substituents

N-(4-Fluorobenzyl)-2-butanamine Hydrochloride

- CAS : 1049678-16-1

- Molecular Formula: C₁₁H₁₇ClFNO

- Substituent : Para-fluoro group.

- Key Differences : Fluorine’s high electronegativity and smaller size may improve binding affinity in receptor-ligand interactions compared to chlorine .

N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Key Compounds

Key Observations :

Para-chloro/fluoro: Reduces steric effects, favoring interactions with deep binding pockets. Methyl group: Increases lipophilicity, improving blood-brain barrier penetration .

Salt Form : All compounds are hydrochloride salts, ensuring improved aqueous solubility for in vitro assays.

Synthetic Accessibility : The ortho-chloro derivative may require more stringent reaction conditions due to steric challenges during benzylation .

Biological Activity

N-(2-Chlorobenzyl)-2-butanamine hydrochloride is a compound that has garnered interest in both medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a chlorobenzyl group attached to a butanamine backbone, which is crucial for its biological activity. The presence of the chlorine atom enhances its interaction with various biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.66 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | 210-215 °C |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain receptors, influencing pathways related to neurotransmission and cellular signaling.

- Receptor Interaction : The compound has been shown to bind to various receptors, potentially affecting dopaminergic and serotonergic pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuropharmacological Effects : Studies have demonstrated its potential in modulating locomotor activity in animal models, suggesting stimulant properties similar to certain psychoactive substances.

- Therapeutic Potential : Investigations into its therapeutic applications are ongoing, particularly in the context of neurodegenerative diseases and mood disorders.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Neurotransmitter Modulation | Altered dopamine and serotonin levels |

| Locomotor Activity | Increased locomotion in animal models |

| Enzyme Interaction | Inhibition of monoamine oxidase |

Case Study 1: Neuropharmacological Assessment

A study conducted on rodents evaluated the effects of this compound on locomotor activity. The results indicated a dose-dependent increase in movement, akin to the effects observed with amphetamines. This suggests potential applications in treating conditions characterized by reduced motor activity.

Case Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of this compound to serotonin receptors. The compound displayed significant binding to the 5-HT_2A receptor subtype, which is implicated in mood regulation. This finding supports further exploration into its antidepressant-like effects.

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Longitudinal Studies : To assess the long-term effects and safety profile of the compound.

- Mechanistic Studies : To clarify the specific pathways through which it exerts its effects.

- Comparative Studies : To evaluate its efficacy against other known compounds in similar therapeutic contexts.

Q & A

Basic: What are the standard synthetic routes for N-(2-Chlorobenzyl)-2-butanamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

A common approach involves reductive amination between 2-butanamine and 2-chlorobenzaldehyde, followed by hydrochloric acid salt formation. Alternative methods may employ nucleophilic substitution using 2-chlorobenzyl halides and 2-butanamine. Reaction conditions such as solvent choice (e.g., dichloromethane or benzene), temperature (0–50°C), and catalysts (e.g., sodium cyanoborohydride for reductive amination) critically affect yield and purity. For example, thionyl chloride (SOCl₂) in dichloromethane at 50°C can enhance chloride salt formation efficiency . Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.2:1 amine:aldehyde) minimizes unreacted starting materials.

Advanced: How can researchers optimize reaction parameters to minimize by-products like N,N-di-substituted amines during synthesis?

Methodological Answer:

By-product formation (e.g., N,N-di-substituted amines) arises from excess alkylation. Strategies include:

- Controlled stoichiometry: Use a slight excess of 2-butanamine (1.1–1.3 equivalents) to favor mono-substitution.

- Stepwise addition: Gradual introduction of 2-chlorobenzyl halide reduces localized excess.

- Low-temperature reactions: Maintaining 0–20°C slows secondary alkylation .

- In situ purification: Employ aqueous workup (e.g., sodium bicarbonate washes) to remove unreacted reagents. Advanced techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can quantify impurities and guide iterative optimization .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural features (e.g., aromatic protons at δ 7.2–7.4 ppm for the 2-chlorobenzyl group; aliphatic protons for the butanamine chain) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 217.70 for C₁₁H₁₆ClN·HCl) .

- Melting Point Analysis: Determines purity (sharp melting point near 200–220°C for hydrochloride salts).

- Elemental Analysis: Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How to resolve discrepancies in NMR spectral data when impurities such as regioisomers are present?

Methodological Answer:

- 2D NMR Techniques: Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping proton signals. For example, regioisomers may show distinct coupling patterns in the aromatic region.

- Spiking Experiments: Add a pure reference standard to the sample; peak doubling in ¹H NMR indicates impurity.

- Chiral Chromatography: Separate enantiomers using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) if stereoisomers are suspected .

Basic: What are the key solubility and stability properties of this compound under different storage conditions?

Methodological Answer:

- Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to the hydrochloride salt form; poorly soluble in non-polar solvents (hexane, diethyl ether).

- Stability: Store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as aryl chlorides may undergo photolytic cleavage . Accelerated stability studies (40°C/75% RH for 6 months) can assess decomposition pathways.

Advanced: What in vitro models are appropriate for assessing its pharmacological activity, given structural similarities to known receptor ligands?

Methodological Answer:

- Serotonin Receptor Binding Assays: Structural analogs (e.g., substituted benzylamines) often target 5-HT₂C receptors. Use radioligands like [³H]-mesulergine in competitive binding assays with HEK-293 cells expressing human 5-HT₂C receptors .

- Functional Selectivity Studies: Measure intracellular calcium flux or cAMP accumulation to evaluate agonist/antagonist behavior .

- Metabolic Stability: Incubate with liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation, using LC-MS/MS for quantification .

Basic: How to validate the purity of this compound using chromatographic methods?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% trifluoroacetic acid) at 1.0 mL/min. UV detection at 254 nm quantifies impurities (<0.5% area).

- Ion Chromatography: Detect chloride counterion content to confirm stoichiometry (1:1 HCl salt) .

- Comparison to Reference Standards: Cross-validate retention times and spectral data with certified materials (e.g., USP/EP standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.